molecular formula C12H15N3 B12823489 N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine

N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B12823489
M. Wt: 201.27 g/mol
InChI Key: QHEMWUOKCORDRF-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of three methyl groups and a phenyl group attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production of substituted imidazoles, including this compound, often employs multi-component reactions. These reactions involve the use of various starting materials such as α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate. This method allows for the efficient and scalable production of highly substituted imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .

Scientific Research Applications

N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound of the imidazole family, known for its basic chemical structure.

    4,5-Dihydro-1H-imidazole: A reduced form of imidazole with different chemical properties.

    Phenylimidazole: An imidazole derivative with a phenyl group attached to the ring.

Uniqueness

N,N,4-Trimethyl-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N,N,5-trimethyl-4-phenyl-1H-imidazol-2-amine

InChI

InChI=1S/C12H15N3/c1-9-11(10-7-5-4-6-8-10)14-12(13-9)15(2)3/h4-8H,1-3H3,(H,13,14)

InChI Key

QHEMWUOKCORDRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)N(C)C)C2=CC=CC=C2

Origin of Product

United States

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